molecular formula C17H18N2O5S B2385694 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795088-05-9

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2385694
CAS No.: 1795088-05-9
M. Wt: 362.4
InChI Key: POXGWUZENWXLLU-UHFFFAOYSA-N
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Description

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a novel chemical hybrid designed for advanced pharmaceutical research. It features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, recognized as a tractable lead for the development of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a widely explored anticancer drug target . This moiety is strategically linked via a piperidine core to a thiazolidine-2,4-dione (TZD) ring, a privileged scaffold in medicinal chemistry with a wide range of therapeutic potentials . The TZD moiety is known to produce its biological response by stimulating the PPARγ receptor, a mechanism central to improving insulin resistance in type-II diabetes research . Furthermore, TZD derivatives also demonstrate antimicrobial action by inhibiting cytoplasmic Mur ligases, crucial enzymes for bacterial cell wall synthesis . This unique dual-scaffold architecture makes the compound a valuable tool for researchers investigating multi-target agents, particularly in the fields of oncology (via potential PARP1 inhibition), metabolic diseases (via PPARγ activation), and infectious diseases (via antimicrobial mechanisms). The compound is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this product with care in a controlled laboratory environment.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-15-10-25-17(22)19(15)11-5-7-18(8-6-11)16(21)14-9-23-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXGWUZENWXLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. . The final step involves the formation of the thiazolidine-2,4-dione moiety through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the number of steps and the use of hazardous reagents. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazolidine-2,4-dione moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine-2,4-dione moiety can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Antidiabetic Potential

Thiazolidinediones are well-known for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus. The compound's structural features suggest it may exhibit similar properties by activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which plays a crucial role in glucose metabolism and insulin sensitivity.

Anticancer Activity

Recent studies have indicated that compounds with thiazolidinedione structures can possess anticancer properties. The incorporation of the dihydrobenzo[b][1,4]dioxine moiety may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth pathways. Research has shown that related compounds can inhibit key enzymes involved in cancer progression.

Antimicrobial Properties

There is emerging evidence that thiazolidinediones exhibit antimicrobial activity. The compound's unique structure may allow it to interact with bacterial membranes or inhibit essential microbial enzymes, making it a candidate for further investigation in antimicrobial therapy.

Case Studies

  • Diabetes Management : In a study evaluating thiazolidinediones' effects on insulin sensitivity, derivatives similar to 3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione demonstrated significant improvements in glycemic control in animal models.
  • Cancer Therapy : A recent investigation into thiazolidinedione derivatives revealed their ability to induce apoptosis in breast cancer cells via mitochondrial pathways. The study highlighted the potential of these compounds to serve as lead structures for developing novel anticancer agents.
  • Antimicrobial Activity : A comparative study on various thiazolidinediones showed that certain derivatives exhibited potent activity against gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with metabolic processes.

Mechanism of Action

The mechanism of action of 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related molecules sharing either the thiazolidine-2,4-dione core, the 2,3-dihydrobenzo[b][1,4]dioxine moiety, or piperidine derivatives.

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione C₁₈H₁₉N₂O₅S 375.42 g/mol Thiazolidine-2,4-dione, piperidin-4-yl, 2,3-dihydrobenzo[b][1,4]dioxine-carbonyl Synthesized
1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid C₁₅H₁₇NO₅ 291.30 g/mol Piperidine-4-carboxylic acid, 2,3-dihydrobenzo[b][1,4]dioxine-carbonyl
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione C₂₀H₂₇N₂O₃S 375.50 g/mol Thiazolidine-2,4-dione, diisopropylaminoethyl, 4-methoxybenzylidene
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one C₁₉H₁₆N₂O₄S 368.41 g/mol Thienopyranone, morpholino, 2,3-dihydrobenzo[b][1,4]dioxin-6-yl
Compound 21 (ALK inhibitor) C₂₄H₂₂N₅O₅ 460.46 g/mol Piperidine-2,6-dione, pyrimidinyl-amino, 2,3-dihydrobenzo[b][1,4]dioxin-6-yl

Key Observations :

  • The target compound retains the thiazolidine-2,4-dione core but replaces the carboxylic acid group in with a piperidine-linked dioxine-carbonyl, enhancing lipophilicity.
  • Compared to ’s thiazolidine-2,4-dione derivatives, the absence of a benzylidene or diisopropylaminoethyl group may reduce π-π stacking interactions but improve metabolic stability .

Key Observations :

  • The low yield (17%) in underscores challenges in coupling sulfonamide groups to thiazole rings.

Biological Activity

The compound 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered interest due to its potential biological activities. Thiazolidinediones (TZDs) are known for their roles in metabolic diseases, particularly diabetes, and exhibit various pharmacological properties including anti-inflammatory and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research sources.

Chemical Structure

The compound can be broken down into two major components:

  • Thiazolidine-2,4-dione core : Known for its ability to modulate insulin sensitivity.
  • Dihydrobenzo[b][1,4]dioxine moiety : This structure may contribute to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Antidiabetic Activity : Similar to other TZDs, this compound may enhance insulin sensitivity and reduce blood glucose levels. In studies involving related compounds, significant reductions in glucose levels were observed in diabetic models .
  • Anticancer Properties : Thiazolidinediones have been implicated in inhibiting cancer cell proliferation. The mechanisms often involve modulation of signaling pathways such as PI3K/AKT and ERK pathways .
  • Antimicrobial Effects : Some derivatives of thiazolidinediones have shown activity against various pathogens, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidiabeticSignificant reduction in glucose levels
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against various pathogens

Case Study: Antidiabetic Activity

In a study evaluating various thiazolidinedione derivatives, compounds similar to 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione demonstrated notable α-glucosidase inhibition with IC50 values ranging from 2.62 μM to 10.11 μM compared to standard drugs like acarbose . This suggests that the compound may possess similar antidiabetic properties.

Case Study: Anticancer Potential

Research on TZD derivatives indicated that they could induce apoptosis in cancer cells through activation of PPARγ and inhibition of tumor growth via modulation of the Wnt signaling pathway . The specific effects of this compound on cancer cell lines remain to be fully elucidated but suggest promising avenues for further investigation.

The mechanisms through which this compound exerts its biological effects may include:

  • PPARγ Activation : Thiazolidinediones are known agonists of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in carbohydrate metabolism, leading to decreased glucose absorption and improved insulin sensitivity.
  • Modulation of Signaling Pathways : It may affect various signaling pathways involved in inflammation and cell proliferation.

Q & A

Q. How can conflicting solubility data be reconciled during formulation studies?

  • Methodological Answer :
  • Co-Solvent Systems : Test DMSO/PEG combinations to enhance aqueous solubility.
  • pH-Solubility Profiling : Adjust pH to exploit ionizable groups (e.g., thiazolidinedione’s acidic NH).
  • Dynamic Light Scattering (DLS) : Monitor aggregation tendencies at varying concentrations .

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